7,7-dimethyl-10-(3-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
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Overview
Description
7,7-dimethyl-10-(3-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities, including antiasthmatic, anti-inflammatory, antimalarial, anticancer, and anthelmintic properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7,7-dimethyl-10-(3-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can be achieved through a one-pot four-component condensation reaction. This involves the reaction of aromatic aldehydes, 1,3-indandione, dimedone, and ammonium acetate in the presence of tribromomelamine (TBM) as a catalyst . The reaction is typically carried out in ethanol, yielding the desired product in good to high yields under mild reaction conditions . Industrial production methods may involve similar multi-component reactions, optimized for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7,7-dimethyl-10-(3-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in developing new drugs for treating diseases like cancer and malaria.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-10-(3-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 7,7-dimethyl-10-(3-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione include other quinoline derivatives such as:
7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11-dione: These compounds share a similar core structure but differ in the substituents on the aromatic ring.
Indeno[1,2-b]quinoline-9,11(6H,10H)-dione: This compound lacks the dimethyl and methylphenyl groups, making it less complex.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H23NO2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
7,7-dimethyl-10-(3-methylphenyl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C25H23NO2/c1-14-7-6-8-15(11-14)20-21-18(12-25(2,3)13-19(21)27)26-23-16-9-4-5-10-17(16)24(28)22(20)23/h4-11,20,26H,12-13H2,1-3H3 |
InChI Key |
XNLFSKRWIYTGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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